3-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazines with β-keto esters or β-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazole ring. The specific steps can vary, but a common approach involves the cyclization of the hydrazone intermediate to form the pyrazole core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines .
Scientific Research Applications
3-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound shares a similar pyrazole core but differs in the substitution pattern.
3-Amino-1-methyl-1H-pyrazole-5-carboxamide: Another related compound with a different alkyl substitution on the pyrazole ring.
Uniqueness: 3-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and carboxamide groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-amino-2-ethyl-N-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-3-5-11-9(14)7-6-8(10)12-13(7)4-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNBZUZIVUAUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NN1CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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